Butyl 2-hydroxytetradecanoate

Description

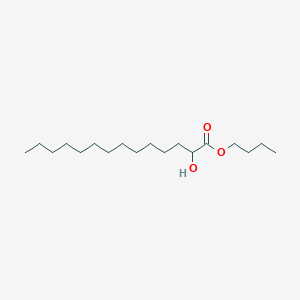

Butyl 2-hydroxytetradecanoate is a hydroxy-substituted fatty acid ester characterized by a tetradecanoic acid backbone with a hydroxyl group at the C2 position and a butyl ester moiety.

Properties

CAS No. |

100495-94-1 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

butyl 2-hydroxytetradecanoate |

InChI |

InChI=1S/C18H36O3/c1-3-5-7-8-9-10-11-12-13-14-15-17(19)18(20)21-16-6-4-2/h17,19H,3-16H2,1-2H3 |

InChI Key |

MLLXWWWXPKOKAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OCCCC)O |

Origin of Product |

United States |

Biological Activity

Butyl 2-hydroxytetradecanoate, a derivative of myristic acid with a hydroxyl group at the second carbon, has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes current knowledge on its biological activity, including anti-inflammatory properties, enzymatic interactions, and potential therapeutic applications.

This compound (C14H28O3) belongs to a class of compounds known as hydroxy fatty acids. These compounds are characterized by their long carbon chains and the presence of a hydroxyl group, which significantly influences their biological behavior. The compound's chemical structure is depicted as follows:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. For instance, a study highlighted that hydroxy fatty acids can modulate the expression of inflammatory markers in macrophages, suggesting a pathway through which this compound may exert its effects .

2. Enzymatic Interactions

This compound is also involved in various enzymatic processes. It has been shown to act as a substrate for specific enzymes, such as OleD, which catalyzes the reduction of acyl thioesters to form alkenes . The enzyme's activity is influenced by the presence of the hydroxyl group at the second carbon position, which enhances substrate recognition and catalytic efficiency.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study 1: Inflammatory Disease Models

In an animal model of arthritis, administration of this compound led to reduced joint swelling and pain, correlating with lower levels of inflammatory cytokines in serum samples. This suggests potential therapeutic applications in treating chronic inflammatory conditions. -

Case Study 2: Metabolic Pathways

A study investigating metabolic pathways revealed that this compound enhances lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which are critical for regulating fatty acid storage and glucose metabolism .

Research Findings

Recent findings have provided deeper insights into the mechanisms underlying the biological activities of this compound:

- Antioxidant Properties : The compound has been shown to possess antioxidant properties, reducing oxidative stress in cellular models. This effect may be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzyme activity .

- Cellular Impact : In cultured cells, this compound treatment resulted in decreased apoptosis rates under oxidative stress conditions, indicating its protective role against cell death .

Summary Table of Biological Activities

Comparison with Similar Compounds

Methyl 2-Hydroxytetradecanoate

A closely related methyl ester, methyl 2-hydroxytetradecanoate (C₁₅H₃₀O₃; MW 258.39 g/mol), is documented as a research chemical with 98% purity, stored below -20°C . Its hydroxyl group at the C2 position may enhance polarity compared to non-hydroxylated esters, though solubility data are unavailable.

Other Methyl Esters

- Methyl 3-hydroxytetradecanoate (C₁₅H₃₀O₃; MW 258.39 g/mol): Shares the same molecular formula as its C2-hydroxylated counterpart but differs in hydroxyl placement, which may alter crystallinity and reactivity .

- Methyl 2-hydroxydodecanoate (C₁₃H₂₆O₃): Shorter chain length (C12 vs. C14) reduces molecular weight and may lower melting points .

- Methyl myristate (C₁₅H₃₀O₂): A non-hydroxylated analog; the absence of a hydroxyl group reduces polarity and likely increases hydrophobicity .

Butyl Esters

- Butyl acetate (C₆H₁₂O₂; MW 116.16 g/mol): A simple ester with a boiling point of 126°C, widely used as a solvent in paints and coatings due to its volatility and low toxicity .

- Butyl acrylate (C₇H₁₂O₂; MW 128.17 g/mol): Exhibits higher aquatic toxicity (LC50 >1–10 mg/L for fish and Daphnia magna) and is regulated under multiple chemical inventories (e.g., KECI, IECSC) .

- Butylcarbitol acetate (C₁₀H₂₀O₄; MW 204.3 g/mol): A high-boiling solvent (246.7°C) used in industrial cleaners and inks, with moderate water solubility (6.5 g/100g at 25°C) .

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Storage | Applications | Aquatic Toxicity (LC50/EC50) |

|---|---|---|---|---|---|---|

| Methyl 2-hydroxytetradecanoate | C₁₅H₃₀O₃ | 258.39 | Not reported | Below -20°C | Research chemical | Not available |

| Methyl 3-hydroxytetradecanoate | C₁₅H₃₀O₃ | 258.39 | Not reported | Below -20°C | Research chemical | Not available |

| Butyl acetate | C₆H₁₂O₂ | 116.16 | 126 | Room temp. | Paints, coatings | Not reported |

| Butyl acrylate | C₇H₁₂O₂ | 128.17 | Not reported | Room temp. | Polymer production | >1–10 mg/L (fish, Daphnia) |

| Butylcarbitol acetate | C₁₀H₂₀O₄ | 204.3 | 246.7 | Room temp. | Industrial cleaners, inks | Not reported |

*Sources: *

Key Findings and Implications

Hydroxyl Position and Chain Length: The hydroxyl group at C2 in methyl 2-hydroxytetradecanoate increases polarity compared to non-hydroxylated esters like methyl myristate. Chain length variations (e.g., C12 vs. C14) affect melting points and solubility .

Butyl vs. Methyl Esters : Butyl esters generally exhibit higher molecular weights and boiling points than methyl analogs (e.g., butylcarbitol acetate vs. methyl esters), making them suitable as high-boiling solvents .

Toxicity Profiles : Butyl acrylate’s aquatic toxicity highlights the importance of ester group selection in industrial applications, whereas methyl hydroxy esters lack explicit toxicity data .

Regulatory Status : Butyl acrylate is listed in multiple regulatory inventories (e.g., KECI, IECSC), suggesting stricter handling requirements compared to research-oriented methyl hydroxy esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.